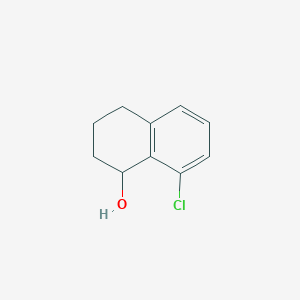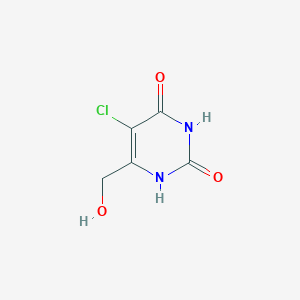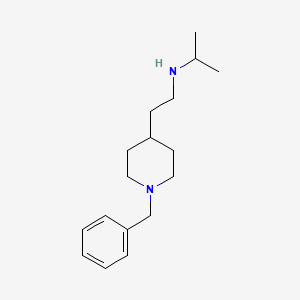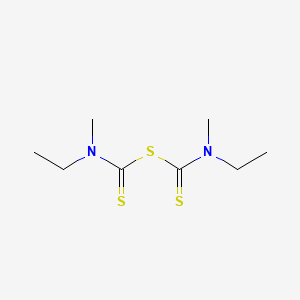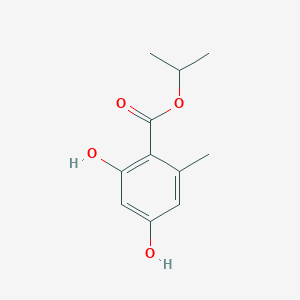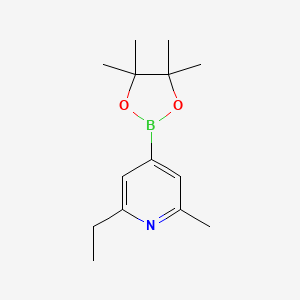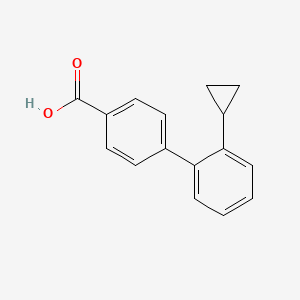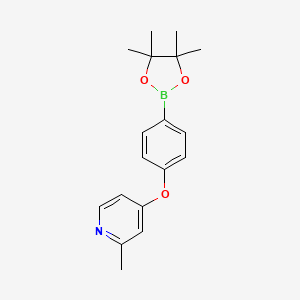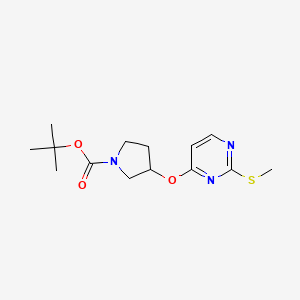![molecular formula C10H19NO B13974765 (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2-azaspiro[44]nonan-7-yl)methanol is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with formaldehyde or other hydroxymethylating agents introduces the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, reduced spirocyclic compounds, and various substituted derivatives.
Scientific Research Applications
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-azaspiro[3.5]nonan-2-ol: A similar spirocyclic compound with a different ring size.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with an oxygen atom in the ring.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: A spirocyclic compound with additional nitrogen and oxygen atoms.
Uniqueness
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol is unique due to its specific spirocyclic structure and the presence of the hydroxymethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(2-methyl-2-azaspiro[4.4]nonan-8-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-11-5-4-10(8-11)3-2-9(6-10)7-12/h9,12H,2-8H2,1H3 |
InChI Key |
IHSMMRCVQIZLHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


